molecular formula C17H14N2O2 B3063369 2-(4-Methoxyphenyl)quinoline-8-carboxamide CAS No. 655222-47-2

2-(4-Methoxyphenyl)quinoline-8-carboxamide

Cat. No.: B3063369
CAS No.: 655222-47-2
M. Wt: 278.30 g/mol
InChI Key: HJJCORRFLXJIBM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antimalarial, antiviral, antibiotic, anticancer, antitubercular, and anti-HIV properties . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 2-(4-methoxyphenyl)quinoline-4-carbohydrazide with substituted aldehydes in methanol, in the presence of a few drops of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-8-carboxylic acid derivatives, while reduction could produce quinoline-8-carboxamide derivatives with different substituents.

Properties

CAS No.

655222-47-2

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-21-13-8-5-11(6-9-13)15-10-7-12-3-2-4-14(17(18)20)16(12)19-15/h2-10H,1H3,(H2,18,20)

InChI Key

HJJCORRFLXJIBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2

Origin of Product

United States

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